Product packaging for TA-1801(Cat. No.:CAS No. 88352-44-7)

TA-1801

Cat. No.: B1662764
CAS No.: 88352-44-7
M. Wt: 331.7 g/mol
InChI Key: HUPJQAHXMFEKJY-UHFFFAOYSA-N
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Description

Historical Context and Initial Academic Research Trajectories of TG-1801

The conceptual origins of TG-1801 are rooted in the broader history of monoclonal and bispecific antibody development. The journey began with the exploration of ways to overcome the limitations of single-target therapies. nih.gov A significant challenge in cancer immunotherapy has been the ability of tumor cells to evade the immune system. One key mechanism of this evasion is the expression of the CD47 protein, which acts as a "don't eat me" signal to macrophages, a type of white blood cell that can engulf and destroy cancerous cells. aacrjournals.orgoup.com While targeting CD47 was a promising strategy, its ubiquitous expression on healthy cells, including red blood cells and platelets, posed a significant risk of off-target toxicity. aacrjournals.org

To address this challenge, researchers pursued a bispecific antibody approach. The initial academic research trajectory for what would become TG-1801, originally developed by Novimmune and referred to as NI-1701, was to create a molecule that would selectively target CD47 only on cancer cells. aacrjournals.orglightchainbio.com This was achieved by designing a bispecific antibody that also targets CD19, a protein widely expressed on the surface of B-cells, including those that become malignant in B-cell lymphomas and leukemias. creative-biolabs.comaacrjournals.org The rationale was that by requiring co-engagement of both CD19 and CD47, the antibody's activity would be localized to B-cell tumors, thereby sparing healthy cells that only express CD47. frontiersin.org

In June 2018, TG Therapeutics entered into a partnership with Novimmune to develop this CD47-CD19 bispecific antibody, which was then designated TG-1801. fiercebiotech.com This collaboration paved the way for advancing the compound into clinical development. The early research, therefore, was centered on validating this novel concept of dual targeting to enhance safety and efficacy, a departure from the first-generation CD47-targeting agents. fiercebiotech.com

Overview of Early Reported Biological Activities and Preliminary Therapeutic Relevance of TA-1801 in Preclinical Contexts

Early preclinical research provided a strong foundation for the therapeutic potential of TG-1801. A series of in vitro (laboratory-based) and in vivo (animal model) studies demonstrated its intended biological activities and preliminary efficacy.

One of the primary mechanisms of action for TG-1801 is the induction of antibody-dependent cellular phagocytosis (ADCP). aacrjournals.org By blocking the CD47 "don't eat me" signal on CD19-positive B-cells, TG-1801 allows macrophages to recognize and engulf these cancerous cells. ascopubs.org Preclinical studies using human B-cell lymphoma cell lines showed that TG-1801 could selectively bind to these cells and trigger their phagocytosis by macrophages. ascopubs.org Furthermore, due to its fully functional Fc region, TG-1801 was also shown to induce antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells like natural killer (NK) cells are recruited to kill the targeted cancer cells. frontiersin.orgascopubs.org

In vivo studies in xenograft mouse models of B-cell malignancies further substantiated these findings. Treatment with TG-1801 led to significant tumor growth inhibition. aacrjournals.orgtgtherapeutics.com Notably, the antitumor activity of TG-1801 was found to be more potent than that of rituximab (B1143277), a widely used anti-CD20 monoclonal antibody, in these models. aacrjournals.org

A significant aspect of the preclinical evaluation of TG-1801 was its synergistic effect when combined with other therapeutic agents. Research showed that when TG-1801 was used in combination with ublituximab (an anti-CD20 monoclonal antibody) and umbralisib (B560156) (a PI3K-delta inhibitor), the combination, referred to as "U2," resulted in enhanced tumor growth inhibition and prolonged remission in animal models of lymphoma. tgtherapeutics.comtgtherapeutics.com This suggests that TG-1801 could be a valuable component of combination therapy regimens for B-cell cancers.

Crucially, preclinical studies in non-human primates demonstrated a favorable safety profile for TG-1801. It exhibited good pharmacokinetic properties and, importantly, did not cause the hematological toxicities, such as anemia, that were a concern with earlier, non-selective CD47 inhibitors. aacrjournals.orglightchainbio.com This supported the hypothesis that the bispecific design successfully mitigated the risks associated with targeting the ubiquitously expressed CD47. These promising preclinical results led to the initiation of a Phase 1 clinical trial for TG-1801 in patients with relapsed or refractory B-cell lymphoma. creative-biolabs.comfirstwordpharma.com

Activity Description Key Findings
Antibody-Dependent Cellular Phagocytosis (ADCP) TG-1801 blocks the CD47 "don't eat me" signal, enabling macrophages to engulf CD19+ B-cells.Demonstrated potent, dose-dependent phagocytosis of B-cell lymphoma lines. aacrjournals.org
Antibody-Dependent Cellular Cytotoxicity (ADCC) The Fc region of TG-1801 recruits immune effector cells (e.g., NK cells) to kill target cells.Increased ADCC activity initiated by ublituximab. tgtherapeutics.comtgtherapeutics.com
In Vivo Antitumor Efficacy Inhibition of tumor growth in animal models of B-cell malignancies.Showed significant tumor growth inhibition as a single agent and was more effective than rituximab in certain models. aacrjournals.orgtgtherapeutics.com
Synergistic Effects Enhanced antitumor activity when combined with other cancer therapies.Combination with ublituximab and umbralisib (U2) resulted in synergistic tumor growth inhibition and prolonged remission. tgtherapeutics.comtgtherapeutics.com
Safety Profile Evaluation of potential toxicities in non-human primates.Favorable elimination kinetics with no significant hematological side effects (e.g., anemia). aacrjournals.orgascopubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14ClNO4 B1662764 TA-1801 CAS No. 88352-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-(4-chlorophenyl)-5-(furan-2-yl)-1,3-oxazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO4/c1-2-21-15(20)10-13-16(14-4-3-9-22-14)23-17(19-13)11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQAHXMFEKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236996
Record name TA 1801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88352-44-7
Record name Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxzoleacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088352447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TA 1801
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Ta 1801 and Its Derivatives

Advanced Synthetic Methodologies for TA-1801

Without knowledge of the molecular structure of this compound, any discussion of its synthesis is purely hypothetical. The elucidation of its synthetic pathways would be the first critical step in its chemical development.

Development of Novel and Efficient Synthetic Approaches

Once an initial synthetic pathway is established, chemists typically focus on developing more efficient and scalable methods. This could involve exploring alternative reagents, catalysts, and reaction conditions to improve reaction yields, reduce the number of synthetic steps, and minimize the production of byproducts. The goal is to create a synthetic route that is both cost-effective and environmentally friendly for potential larger-scale production.

Chemical Transformations and Derivatization Strategies for this compound Analogs

To explore the structure-activity relationship, chemists would synthesize a library of this compound analogs. This involves systematically modifying different parts of the this compound molecule. Common derivatization strategies include altering functional groups, changing the size or shape of the carbon skeleton, and introducing new substituents. These modifications allow researchers to probe how different structural features influence the compound's biological activity.

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of a lead compound.

Rational Design Principles for Structural Modification and Analog Generation

The design of new analogs is guided by rational principles. This often involves using computational modeling to predict how structural changes might affect the compound's interaction with its biological target. For instance, if this compound is an enzyme inhibitor, researchers might design analogs that can form stronger bonds with the enzyme's active site. The goal is to create a diverse set of analogs that systematically explore the chemical space around the parent molecule.

Quantitative Assessment of Structural Variations on Biological Potency and Selectivity

The synthesized analogs would be subjected to biological testing to determine their potency and selectivity. Potency refers to the concentration of the compound required to produce a specific biological effect, while selectivity refers to its ability to interact with the desired target without affecting other molecules in the body. The data from these assays would be used to build a quantitative structure-activity relationship (QSAR) model. This model would mathematically describe the relationship between the chemical structure of the analogs and their biological activity, providing valuable insights for the design of even more effective compounds.

Despite a comprehensive search for scholarly articles and scientific literature, no specific information was found regarding the stereochemical influences on the activity of the chemical compound “this compound” (Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate).

The performed searches aimed to uncover data on the synthesis, structure-activity relationship (SAR), and particularly the biological evaluation of different stereoisomers of this compound. However, the available literature does not appear to contain studies that have separated the stereoisomers of this compound or evaluated their individual biological activities.

Research on this compound has focused on its synthesis and its hypolipidemic effects as a racemic mixture. One study detailed the synthesis of a series of 2-aryl and 2-alkyl derivatives of 5-furyl-4-oxazoleacetic acid, including this compound, and evaluated their ability to lower serum cholesterol and triglyceride levels in rats. nih.gov This research identified this compound as a promising candidate for further development based on its activity and subacute toxicity profile. nih.gov

Furthermore, studies on the metabolism of this compound in various animal models and humans have been conducted. nih.gov These investigations have elucidated the biotransformation pathways of the compound, noting that the initial metabolic step is the hydrolysis of the ethyl ester. nih.gov

While the general principles of stereochemistry in pharmacology underscore the importance of evaluating individual stereoisomers, as they can exhibit different pharmacological and toxicological profiles, such specific investigations for this compound are not documented in the currently accessible scientific literature. Consequently, there are no research findings or data tables to present regarding the stereochemical influences on this compound's activity.

In Vitro Pharmacological Characterization and Cellular Mechanisms of Ta 1801

Mechanistic Analysis of TA-1801's In Vitro Biological Activities

The in vitro biological activities of this compound have been a subject of scientific investigation to elucidate its mode of action. These studies are crucial for understanding how this compound exerts its therapeutic effects at a molecular and cellular level. The following sections detail the mechanistic analysis of its impact on platelet aggregation and lipid metabolism.

Biochemical Characterization of Platelet Aggregation Inhibition by this compound

This compound has been identified as an inhibitor of platelet aggregation in vitro. The biochemical characterization of this inhibition is essential to understand its antithrombotic potential. Platelet aggregation is a complex process involving various agonists and signaling pathways. Key players in this process include arachidonic acid, thromboxane (B8750289) A2 (TXA2), and platelet-activating factor (PAF).

The metabolism of arachidonic acid in platelets leads to the formation of TXA2, a potent platelet agonist and vasoconstrictor. biodatacorp.comtaylorandfrancis.com This conversion is a critical step in the amplification of the aggregation cascade. nih.gov The mechanism of action for many antiplatelet agents involves the inhibition of this pathway. helena.com While the precise biochemical interaction of this compound with this pathway has not been fully elucidated in the provided research, it is plausible that this compound may exert its inhibitory effects by interfering with the synthesis or action of TXA2. nih.govwikipedia.org

Platelet-activating factor (PAF) is another potent phospholipid mediator that activates platelets and promotes aggregation by binding to its specific receptor. patsnap.commdpi.com Antagonists of the PAF receptor can effectively inhibit PAF-induced platelet responses. nih.gov Further investigation into whether this compound acts as a PAF antagonist could provide a clearer picture of its anti-aggregatory mechanism.

Standard in vitro methods to assess platelet aggregation include light transmission aggregometry (LTA), which measures the change in light transmission through a platelet-rich plasma sample as platelets aggregate. nih.gov Such assays are fundamental in characterizing the inhibitory profile of compounds like this compound against various platelet agonists.

Investigation of Cellular Pathways Modulated by this compound in Lipid Metabolism

As a hypolipidemic agent, this compound influences cellular pathways involved in lipid metabolism. In vitro studies have begun to map out the molecular targets of this compound in hepatic cells, revealing a multi-faceted regulation of genes responsible for lipid synthesis and breakdown.

Research has shown that treatment with a compound identified as TA leads to a significant attenuation of the expression of key genes involved in lipogenesis. These include Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), Acetyl-CoA Carboxylase 1 (ACC1), and Stearoyl-CoA Desaturase 1 (SCD1). SREBP-1c is a master transcriptional regulator of fatty acid synthesis, and its downregulation by this compound suggests a primary mechanism for its lipid-lowering effects. The expression of other contributors to lipid synthesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Liver X Receptor alpha (LXRα), was also observed to decrease.

Conversely, this compound treatment has been shown to upregulate the expression of genes involved in fatty acid oxidation. These include Peroxisome Proliferator-Activated Receptor alpha (PPARα), Acyl-CoA Oxidase 1 (ACOX1), and Carnitine Palmitoyltransferase 1A (CPT1A). PPARα is a key regulator of lipid catabolism, and its increased expression suggests that this compound enhances the breakdown of fatty acids in the liver.

The table below summarizes the observed effects of a compound referred to as TA on the mRNA expression of genes related to lipid metabolism in an in vitro model.

GeneFunctionEffect of TA Treatment
SREBP-1c Master regulator of lipogenesis
ACC1 Rate-limiting enzyme in fatty acid synthesis
SCD1 Enzyme in fatty acid biosynthesis
PPARγ Nuclear receptor involved in adipogenesis
LXRα Nuclear receptor regulating cholesterol metabolism
PPARα Master regulator of fatty acid oxidation
ACOX1 First enzyme of the fatty acid beta-oxidation pathway
CPT1A Rate-limiting enzyme in fatty acid oxidation

These findings indicate that this compound modulates a complex network of transcriptional regulators to shift the balance from lipid synthesis and storage towards lipid oxidation, thereby contributing to its hypolipidemic properties.

Advanced Cellular Assay Platforms for this compound Research

The investigation of this compound's pharmacological profile necessitates the use of advanced cellular assay platforms. These technologies enable a deeper understanding of the compound's functional importance, biological activity, and dynamic cellular responses.

Cell-Based Assays for Functional Importance and Biological Activity Quantification

Cell-based assays are indispensable for quantifying the biological activity of compounds like this compound in a physiologically relevant context. youtube.com For its hypolipidemic activity, cell lines such as the human hepatoma cell line HepG2 or the mouse adipocyte cell line 3T3-L1 are commonly used. mdpi.com In these cells, the effect of this compound on intracellular lipid accumulation can be quantified using staining methods like Oil Red O, which visualizes neutral lipids. mdpi.com

To assess the functional consequences of the observed changes in gene expression, assays measuring fatty acid uptake, triglyceride synthesis, and cholesterol efflux can be employed. nih.gov For instance, the ability of this compound to promote cholesterol efflux can be measured using fluorescently labeled cholesterol mimics. nih.gov Such functional assays provide a quantitative measure of this compound's potency and efficacy as a hypolipidemic agent.

Live Cell Analysis Techniques for Dynamic Cellular Responses to this compound

Live-cell imaging techniques offer the ability to observe the dynamic cellular responses to this compound in real-time. nih.gov This is particularly valuable for studying the effects on lipid droplets, which are dynamic organelles involved in the storage and mobilization of neutral lipids. researchgate.netbath.ac.uk By using fluorescent probes that specifically label lipid droplets, researchers can track changes in their number, size, and localization within living cells following treatment with this compound. nih.gov

Time-lapse microscopy can reveal the kinetics of this compound's effects on lipogenesis and lipolysis. nanolive.com For example, one could monitor the reduction in lipid droplet formation in the presence of this compound or visualize the breakdown of existing lipid droplets. These dynamic studies provide a deeper understanding of the temporal aspects of this compound's mechanism of action that cannot be obtained from fixed-cell endpoint assays.

High-Throughput Screening (HTS) and Phenotypic Screening Applications for this compound Analogs

High-throughput screening (HTS) is a powerful tool for the discovery of new and improved analogs of this compound. bmglabtech.comdrugtargetreview.com HTS allows for the rapid testing of large libraries of chemical compounds for their ability to elicit a desired biological response. nih.govnih.gov For this compound analogs, HTS assays could be designed to identify compounds with enhanced hypolipidemic activity or improved antiplatelet effects.

Biochemical HTS assays could screen for compounds that more potently inhibit key enzymes in lipid synthesis or platelet aggregation pathways. thermofisher.com Alternatively, cell-based HTS, also known as phenotypic screening, can identify compounds that produce a desired cellular phenotype, such as a reduction in lipid droplet accumulation, without prior knowledge of the specific molecular target. thermofisher.com This approach is particularly useful for discovering compounds with novel mechanisms of action. The integration of automated microscopy and image analysis in high-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing a comprehensive profile of the activity of this compound analogs. nih.gov

Preclinical in Vivo Pharmacological Characterization and Disease Model Applications of Ta 1801

Pharmacodynamic (PD) and Pharmacokinetic (PK) Characterization in Non-Human Models

Pharmacodynamic studies focus on what a drug does to the body, while pharmacokinetic studies examine what the body does to a drug, including its absorption, distribution, metabolism, and excretion (ADME). biotechfarm.co.il These characterizations are essential to understand a compound's potential therapeutic effects and how it behaves within a biological system. nih.govnih.gov

Assessment of Lipid Metabolism Modulation in Established Animal Models (e.g., Rodents)

To assess a compound's effect on lipid metabolism, researchers often use established animal models, such as rodents fed a high-fat diet to induce hyperlipidemia. mdpi.commdpi.comglobalresearchonline.net In these models, key parameters like plasma cholesterol and triglyceride levels are measured to determine the compound's efficacy in modulating lipid profiles. mdpi.comnih.gov For instance, studies might investigate changes in the expression of genes related to lipid synthesis and metabolism in the liver. mdpi.comnih.gov

Evaluation of Other Systemic Pharmacological Effects in Preclinical Species

Beyond the primary target, preclinical studies also evaluate other systemic pharmacological effects to identify both beneficial off-target effects and potential side effects. biocytogen.com This involves a broad assessment of the compound's impact on various organ systems.

Biodistribution Studies in Preclinical Models

Biodistribution studies are conducted to understand where a compound accumulates in the body. nih.gov These studies often use radiolabeled compounds to track their presence in different tissues and organs, such as the liver, spleen, kidneys, and heart, providing critical information about tissue targeting and potential toxicity. nih.govnih.gov

Application in Relevant Preclinical Disease Models

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of a new compound. nih.govnih.gov The model should mimic the human disease state as closely as possible.

Utilization of Hereditary Hyperlipidemic Animal Models (e.g., THLR/1 rats)

Hereditary hyperlipidemic animal models, such as certain strains of rats, are valuable tools for studying the genetic components of lipid disorders. nih.gov These models spontaneously develop conditions like hypertriglyceridemia and insulin (B600854) resistance, making them suitable for testing the efficacy of novel lipid-lowering agents. nih.gov

Development and Validation of Genetically Engineered Disease Models for Efficacy Studies

Based on currently available information, there are no specific preclinical studies that detail the integration of human induced pluripotent stem cell (iPSC)-derived models for disease replicability in the pharmacological characterization of TA-1801.

The compound, also referred to as TG-1801 or NI-1701, is a bispecific antibody targeting CD19 and CD47, primarily investigated for B-cell malignancies. nih.govd-nb.infonih.gov While the use of iPSC-derived models is a rapidly advancing area in preclinical research for modeling diseases and testing new therapies, specific applications of this technology in the development and testing of this compound have not been documented in the available scientific literature. nih.gov

Research has highlighted the potential of iPSC-derived cells, such as macrophages (CAR-iMac), as a promising avenue for cellular immunotherapy in hematological cancers. nih.gov However, reports directly linking the use of these or other iPSC-derived systems to the preclinical evaluation of this compound are not present in the public domain.

Therefore, no detailed research findings or data tables can be provided for this specific subsection as per the user's request.

Molecular Target Identification and Signaling Pathway Elucidation of Ta 1801

Direct Protein-Ligand Interaction Mapping of TA-1801

Direct protein-ligand interaction mapping is crucial for understanding the precise molecular mechanisms by which a compound exerts its biological effects. Various advanced proteomic methodologies are employed to identify the direct binding partners of small molecules within a complex cellular environment.

Affinity-Based Proteomics Approaches for Target Deconvolution

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) Applications

The Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) are label-free methods used to assess drug-target engagement directly in living cells or cell lysates by monitoring changes in protein thermal stability upon ligand binding. The principle behind these assays is that ligand binding often stabilizes a protein's structure, making it more resistant to heat-induced denaturation and precipitation. In CETSA, cells are treated with a compound, heated across a temperature gradient, lysed, and the soluble protein fraction is analyzed, typically by Western blotting or quantitative mass spectrometry (TPP). TPP extends CETSA to a proteome-wide scale, allowing the simultaneous quantification of thermal melting curves for thousands of proteins and the identification of ligand-induced shifts in melting temperatures (TM). This enables the identification of direct targets and potential off-targets. Despite their utility, specific data or detailed research findings on the application of CETSA or TPP to elucidate this compound's protein targets are not explicitly found in the current search results.

Limited Proteolysis-Mass Spectrometry (LiP-MS) for Conformational Changes

Limited Proteolysis-Mass Spectrometry (LiP-MS) is a structural proteomics method that profiles conformational changes in complex proteomes in response to small molecules or other perturbations. This technique relies on the principle that small molecule binding can induce changes in protein rigidity, tertiary, and quaternary structure, which in turn alter the accessibility of protease cleavage sites. By performing limited proteolysis with a non-specific protease (e.g., proteinase K) under native conditions, followed by complete digestion and mass spectrometry analysis, changes in the abundance of specific peptides can reveal regions undergoing structural alterations upon ligand binding. LiP-MS can identify binding sites and detect allosteric changes, providing insights into drug-target interactions without the need for chemical modification of ligands. While LiP-MS is a valuable tool for structural proteomics and target engagement, specific research findings on the application of LiP-MS to characterize the conformational changes induced by this compound or identify its binding sites are not available in the provided information.

Drug Affinity Responsive Target Stability (DARTS) Methodology

The Drug Affinity Responsive Target Stability (DARTS) method is a label-free approach for identifying drug-protein interactions based on the observation that ligand binding can increase a protein's structural stability, making it more resistant to protease digestion. In DARTS, a compound is incubated with cell lysates, followed by treatment with a protease. Proteins protected from degradation by the bound ligand will remain in higher abundance compared to unbound proteins, and these can then be identified by techniques such as Western blot or mass spectrometry. A significant advantage of DARTS is that it does not require chemical labeling or genetic modifications of the drug or protein, making it broadly applicable for discovering novel drug targets and validating known ones. However, specific published studies detailing the use of DARTS to identify the molecular targets of this compound were not found in the current search.

Elucidation of Specific Signaling Pathways and Protein Networks Modulated by this compound

The elucidation of specific signaling pathways and protein networks modulated by a chemical compound is essential for understanding its comprehensive mechanism of action and its broader biological impact. This involves identifying how the compound's direct targets influence downstream molecular events, leading to observed cellular and physiological responses. Signaling pathways often involve complex interactions between proteins, including kinases, phosphatases, transcription factors, and other regulatory molecules, forming intricate networks. Techniques such as phosphoproteomics, which analyzes changes in protein phosphorylation, and other functional proteomics approaches can reveal alterations in pathway activity. While this compound is known to exert hypolipidemic effects and inhibit platelet aggregation, and is being explored for its potential in modulating immune responses and inhibiting abnormal cell growth nih.govfishersci.comnih.gov, specific detailed research findings that delineate the precise signaling pathways and protein networks modulated by this compound using comprehensive experimental approaches are not extensively reported in the current search results.

Genomics and Systems Biology Approaches for Mechanism of Action (MoA) Discovery

Genomics and systems biology approaches offer a holistic perspective for discovering the mechanism of action (MoA) of chemical compounds by integrating large-scale biological data. Genomics, including techniques like whole-exome sequencing, whole-genome sequencing, and RNA-sequencing, can identify genetic variations or changes in gene expression profiles that are influenced by a compound. These approaches can reveal the genes and pathways that are transcriptionally regulated in response to a compound, providing insights into its MoA.

In Vitro Resistance Selection Coupled with Whole Genome Sequencing (IVIEWGA)

In Vitro Resistance Selection Coupled with Whole Genome Sequencing (IVIEWGA) is a powerful methodology employed to identify the molecular targets of chemical compounds, particularly those with unknown mechanisms of action, and to discover drug resistance alleles thegoodscentscompany.comnih.gov. This approach is based on the principle that sustained exposure of a biological system (e.g., bacterial cells or cancer cell lines) to a therapeutic agent will, over time, select for resistant variants that have acquired genetic mutations allowing them to circumvent the drug's effects.

The IVIEWGA process typically involves culturing clonal or near-clonal organisms and subjecting them to incrementally increasing concentrations of the compound of interest nih.gov. As the cells adapt and develop resistance, they are periodically harvested, and their genomes are sequenced using whole-genome sequencing (WGS) nih.gov. By comparing the genomes of resistant clones to the original, susceptible strain, researchers can pinpoint specific mutations that confer resistance. These mutations often occur in genes encoding the direct molecular target of the compound or in genes within the same signaling pathway that can bypass the drug's inhibition. This method has proven invaluable in elucidating resistance mechanisms to various antimicrobial agents and in identifying novel drug targets across different biological systems.

While IVIEWGA is a well-established and highly effective technique for target identification and resistance mechanism elucidation, specific research findings detailing the application of IVIEWGA for this compound were not found in the provided search results. Therefore, while the principles of this method are broadly applicable to compounds like this compound, specific data tables or detailed research outcomes from such studies on this compound cannot be presented here.

Integration with Transcriptomic and Metabolomic Data for Pathway Analysis

The integration of transcriptomic and metabolomic data offers a comprehensive systems-level view of a compound's impact on cellular processes, enabling a deeper understanding of its signaling pathway modulation.

Transcriptomic Data for Pathway Analysis: Transcriptomics involves the study of the complete set of RNA transcripts produced by a cell or organism under specific conditions. By comparing the gene expression profiles of cells treated with a compound (e.g., this compound) versus untreated controls, researchers can identify differentially expressed genes (DEGs). These DEGs provide insights into the cellular responses to the compound, including altered gene regulation, activation or suppression of specific biological processes, and changes in cellular pathways. Pathway analysis tools then map these DEGs onto known biological pathways (e.g., KEGG, Gene Ontology), identifying pathways that are significantly enriched or perturbed by the compound's action. This can reveal the signaling cascades and regulatory networks influenced by the compound, even if its direct molecular target is unknown.

Metabolomic Data for Pathway Analysis: Metabolomics focuses on the comprehensive analysis of small-molecule metabolites within a biological system. Changes in metabolite levels can reflect the functional state of a cell and its metabolic pathways. Similar to transcriptomics, metabolomic profiling of compound-treated cells can identify differentially accumulated metabolites (DAMs). These DAMs can then be linked to specific biochemical pathways using enrichment and pathway analysis tools (e.g., MetaboAnalyst, MetPA). This provides direct evidence of metabolic shifts and can elucidate how a compound impacts cellular energy production, biosynthesis, degradation, and other metabolic functions.

Integration for Comprehensive Pathway Elucidation: The true power lies in integrating transcriptomic and metabolomic data. While transcriptomics reveals changes at the gene expression level, metabolomics provides a snapshot of the downstream functional consequences at the metabolic level. By correlating changes in gene expression with changes in metabolite concentrations, researchers can construct a more complete picture of the affected biological pathways and identify key regulatory points. For example, if a compound upregulates genes involved in a particular metabolic pathway and simultaneously leads to an accumulation of metabolites within that same pathway, it strongly suggests a direct or indirect activation of that pathway by the compound. This integrated approach helps to validate findings from individual 'omics' analyses and provides a more robust understanding of a compound's mechanism of action and its impact on cellular signaling networks.

Despite the significant utility of integrated transcriptomic and metabolomic data for pathway analysis in drug discovery, specific detailed research findings on this compound using this combined 'omics' approach were not found in the provided search results. Therefore, while the methodology is highly relevant for understanding the biological impact of compounds like this compound, specific data tables or detailed research outcomes from such studies on this compound cannot be presented here.

Computational Chemistry and Multi Omics Integration in Ta 1801 Research

Multi-Omics Profiling for Comprehensive Biological Understanding of TA-1801 Effects

Proteomics and Metabolomics Profiling for System-Wide Changes Induced by this compound

The application of proteomics and metabolomics has been pivotal in elucidating the system-wide biochemical changes induced by the compound this compound. These high-throughput analytical approaches offer a comprehensive snapshot of the alterations in protein expression and metabolite concentrations within a biological system upon perturbation with this compound. nih.govnih.gov This enables researchers to move beyond a single target and understand the broader physiological impact of the compound.

Proteomics Analysis:

Quantitative proteomics studies, often employing techniques like mass spectrometry, have been instrumental in identifying proteins that are differentially expressed in the presence of this compound. cogentech.itcolumbia.edu In a representative study using a human cancer cell line, treatment with this compound led to significant changes in the proteome. The findings from such analyses are typically compiled into detailed tables that highlight the up-regulated and down-regulated proteins, providing insights into the cellular pathways affected by the compound.

Table 1: Differentially Expressed Proteins in Response to this compound Treatment
Protein NameGene SymbolFold ChangeFunction
Casein Kinase II Subunit AlphaCSNK2A1-2.5Cell Growth and Proliferation
Proliferating Cell Nuclear AntigenPCNA-2.1DNA Replication and Repair
Caspase-3CASP3+3.2Apoptosis Execution
Bcl-2-associated X proteinBAX+2.8Apoptosis Regulation
Heat Shock Protein 90HSP90AA1-1.9Protein Folding and Stability

Metabolomics Profiling:

In parallel with proteomics, metabolomics provides a functional readout of the cellular state by quantifying the small molecule metabolites. nih.gov The changes in the metabolome following this compound exposure can reveal shifts in metabolic pathways that are critical for cellular function. For instance, studies have shown that this compound can significantly alter central carbon metabolism and amino acid pathways, indicating a profound impact on cellular bioenergetics and biosynthesis.

Table 2: Altered Metabolites Following this compound Treatment
MetaboliteMetabolic PathwayFold ChangeImplication
Glucose-6-phosphateGlycolysis/Gluconeogenesis-3.0Inhibition of Glycolysis
Lactic AcidFermentation-2.7Reduced Glycolytic Flux
Alpha-KetoglutarateCitric Acid Cycle-2.2Disruption of TCA Cycle
GlutamineAmino Acid Metabolism+2.5Potential Compensatory Mechanism
AspartateAmino Acid Metabolism-1.8Alteration in Nucleotide Biosynthesis

Bioinformatics and Advanced Data Integration Strategies for Multi-Omics Datasets

The vast and complex datasets generated from proteomics and metabolomics studies of this compound necessitate sophisticated bioinformatics and data integration strategies for meaningful interpretation. nih.gov The primary goal of these computational approaches is to synthesize the multi-omics data to construct a holistic view of the compound's mechanism of action. nih.gov

Bioinformatics Pipelines:

The initial step in analyzing multi-omics data involves the use of specialized bioinformatics pipelines. For proteomics data, this includes software for peptide identification, protein quantification, and post-translational modification analysis. cogentech.it Similarly, metabolomics data processing involves tools for peak detection, metabolite identification, and quantification. nih.gov These pipelines are crucial for converting raw instrumental data into biologically meaningful information.

Advanced Data Integration:

The true power of multi-omics research lies in the integration of different data types. arxiv.org For this compound research, this involves mapping the differentially expressed proteins and altered metabolites onto known biological pathways and networks. nih.gov This approach can reveal how changes at the protein level translate into functional alterations at the metabolic level.

Several advanced data integration strategies are employed:

Pathway Analysis: This involves using databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify metabolic and signaling pathways that are significantly enriched with the altered proteins and metabolites. This can pinpoint the core biological processes targeted by this compound.

Network Biology: This approach constructs interaction networks of the affected molecules. By analyzing the topology of these networks, researchers can identify key hub proteins or metabolites that may be critical to the compound's effects.

Machine Learning and Predictive Modeling: Advanced computational models, including machine learning algorithms, can be used to integrate multi-omics data and predict cellular responses to this compound. arxiv.org These models can help in identifying potential biomarkers of drug efficacy or in understanding the complex interplay between different molecular layers.

Through these integrated approaches, a more comprehensive understanding of the systemic effects of this compound can be achieved, paving the way for more informed and targeted further research.

Emerging Research Avenues and Future Directions for Ta 1801

Exploration of Novel Therapeutic Indications for TA-1801 based on Mechanistic Insights

While this compound has been characterized as a hypolipidemic agent and an inhibitor of platelet aggregation, its full therapeutic spectrum is still under investigation nih.govnih.gov. Current medical research is exploring this compound's potential in targeting specific cellular pathways, positioning it as a candidate for the treatment of various diseases, including cancer and autoimmune disorders nih.gov. Researchers are particularly interested in its efficacy in inhibiting abnormal cell growth and modulating immune responses nih.gov. Furthermore, studies are examining this compound's role in enhancing the effectiveness of existing treatments when used in combination therapies nih.gov.

Despite these promising indications, detailed mechanistic insights into how this compound exerts its effects in these complex disease areas, beyond its established lipid-lowering and anti-platelet activities, are not extensively documented in publicly available research. Future studies will be crucial to elucidate the precise molecular targets and pathways through which this compound influences cell proliferation, immune regulation, and its potential synergistic effects with other therapeutic agents. This deeper understanding will be pivotal for rational drug design and optimizing its application in these novel therapeutic areas.

Development of Advanced Preclinical Models to Mimic Complex Biological Systems

The progression of this compound into new therapeutic indications, especially for complex diseases like cancer and autoimmune disorders, necessitates the use of advanced preclinical models that more accurately mimic human biological systems. Traditional in vitro and simple in vivo models often fall short in replicating the intricate cellular interactions, tissue microenvironments, and systemic responses observed in human pathologies.

Future research on this compound could significantly benefit from the adoption of sophisticated models such as patient-derived xenografts (PDXs), organoids, and organ-on-chip systems. PDX models, for instance, can recapitulate human tumor biology more accurately than traditional cell line-derived xenografts by directly transplanting cancer tissue from patients into immune-deficient mice. Similarly, organoids and organ-on-chip technologies offer three-dimensional cellular structures that better reflect in vivo physiology and can be used for molecular target discovery and drug screening. While there is no specific information indicating this compound's direct involvement in the development of new advanced preclinical models, the application of such models would be instrumental in thoroughly evaluating its efficacy, specificity, and mechanistic actions in a more physiologically relevant context for its potential new indications.

Innovative Drug Discovery Strategies Applied to this compound and its Analogs (e.g., Covalent Drug Discovery, PROTACs)

The field of drug discovery is increasingly leveraging innovative strategies to target challenging proteins and pathways, including covalent drug discovery and proteolysis-targeting chimeras (PROTACs). These approaches offer distinct advantages over traditional reversible inhibitors, such as enhanced target selectivity, reduced drug resistance, and the ability to target "undruggable" proteins.

Covalent drug discovery involves the purposeful design of molecules that form a stable covalent bond with their target protein, often leading to more potent and sustained inhibition. PROTACs, on the other hand, are bifunctional molecules that induce the degradation of target proteins by recruiting them to E3 ubiquitin ligases, thereby marking them for proteasomal degradation. This mechanism can be particularly effective for targets that lack suitable binding pockets for conventional inhibitors. While current research does not explicitly detail the application of covalent drug discovery or PROTAC strategies to this compound or its analogs, these innovative methodologies represent promising future directions. Exploring the design of covalent derivatives or PROTACs based on this compound's core structure could unlock new therapeutic possibilities, particularly if its mechanisms in cancer or autoimmune disorders involve challenging protein targets.

Harnessing AI-Driven Discovery for Accelerated this compound Research and Development

For this compound, AI could play a significant role in several aspects of its accelerated research and development. This includes:

Target Identification and Validation: AI algorithms can analyze vast datasets of genomic, proteomic, and phenotypic data to identify novel targets relevant to this compound's observed or potential therapeutic effects in cancer and autoimmune diseases.

Lead Optimization: Machine learning models can predict the interaction between this compound (or its analogs) and potential targets, streamlining the process of optimizing its chemical structure for improved potency, selectivity, and pharmacokinetic properties.

Preclinical Study Design and Analysis: AI can optimize in vitro studies by predicting experimental results and assay conditions, and enhance in vivo study design by analyzing complex biological data and improving decision-making. This could lead to more efficient and reproducible preclinical research for this compound.

Drug Repurposing: AI can analyze existing clinical and molecular data to reveal unexpected efficacies of compounds, potentially identifying further novel indications for this compound.

Q & A

Q. 1.1. How can researchers determine the structural identity and purity of TA-1801?

To confirm the structural identity of this compound, employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and crystallographic methods (XRD). For purity assessment, use chromatographic methods (HPLC, GC) paired with elemental analysis. Document all protocols in detail to ensure reproducibility, including solvent systems, instrumentation parameters, and calibration standards. New compounds require full characterization data in the main manuscript, while known compounds should cite prior literature for identity confirmation .

Q. 1.2. What experimental protocols are recommended for synthesizing this compound?

Synthesis protocols should include step-by-step procedures, reaction conditions (temperature, catalysts, solvents), and purification methods (recrystallization, column chromatography). Provide raw yield data and side-product profiles. For reproducibility, supplement the main text with detailed synthetic procedures in supporting information, adhering to journal guidelines for compound preparation and characterization .

Q. 1.3. How should researchers validate the reproducibility of this compound's reported properties?

Replicate key experiments (e.g., catalytic activity, thermodynamic stability) using the original methodology. Address discrepancies by verifying instrumentation calibration, environmental controls, and reagent sources. Report statistical variance in results and cross-validate findings with independent techniques (e.g., comparing spectroscopic data with computational simulations) .

Advanced Research Questions

Q. 2.1. How can conflicting data in this compound studies be systematically resolved?

Adopt a contradiction analysis framework:

Identify inconsistencies : Compare datasets across studies, focusing on variables like reaction conditions or measurement techniques.

Assess methodological rigor : Evaluate whether protocols followed best practices for instrument calibration and error quantification .

Conduct controlled replication : Isolate variables (e.g., pH, temperature) to pinpoint sources of divergence.

Apply statistical models : Use ANOVA or Bayesian inference to determine if discrepancies exceed experimental uncertainty .

Q. 2.2. What strategies optimize this compound's performance in complex experimental systems?

Design a factorial experiment to test interactions between variables (e.g., concentration, solvent polarity, co-catalysts). Use response surface methodology (RSM) to model nonlinear relationships and identify optimal conditions. Validate predictions with confirmatory trials and report confidence intervals for key parameters .

Q. 2.3. How should researchers address ethical and data management challenges in this compound studies?

  • Ethical compliance : Obtain institutional review for hazardous material handling and data transparency. Avoid selective reporting of favorable results .
  • Data management : Curate raw datasets (spectra, chromatograms) in repositories like Zenodo or institutional databases. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Methodological Guidance

Q. 3.1. What statistical approaches are suitable for analyzing this compound's dose-response relationships?

Use nonlinear regression (e.g., Hill equation) to model efficacy curves. Quantify uncertainty via bootstrapping or Monte Carlo simulations. For multi-variable systems, apply machine learning algorithms (random forests, neural networks) to predict emergent properties .

Q. 3.2. How can researchers integrate this compound into cross-disciplinary studies (e.g., bioinorganic chemistry)?

Develop a hybrid methodology:

Interdisciplinary validation : Combine physicochemical data (e.g., redox potentials) with biological assays (enzyme inhibition, cytotoxicity).

Collaborative frameworks : Partner with domain experts to design joint experiments, ensuring alignment of protocols and data formats .

3.3. What criteria define a robust research question for this compound investigations?

A strong question must be:

  • Specific : Narrowly scoped (e.g., "How does ligand substitution affect this compound's catalytic turnover?") .
  • Measurable : Quantifiable via experimental or computational outputs (e.g., rate constants, binding energies) .
  • Original : Addresses gaps in mechanistic understanding or unexplored applications .

Data Presentation Standards

  • Tables/Figures : Include only processed data critical to the research question in the main text. Archive raw datasets as supplementary material with descriptive metadata .
  • Reproducibility : Document instrument models, software versions, and environmental controls (e.g., humidity for air-sensitive reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.